

Compound of InterestCompound Name: *Gfp150 (tfa)*Cat. No.: *B15142561*

An In-Depth Technical Guide on the Discovery and Origin of Growth Differentiation Factor 15 (GDF15)

Executive Summary

Growth Differentiation Factor 15 (GDF15), a divergent member of the transforming growth factor- β (TGF- β) superfamily, has emerged as a critical cyt

Discovery

GDF15 was first identified and cloned in 1997 by Bootcov et al. from a subtraction cDNA library designed to isolate genes upregulated during macrop

Key Experiments in the Discovery of GDF15 (MIC-1)

The foundational experiment leading to the discovery of GDF15 involved the generation of a subtraction cDNA library to compare the gene expression

Experimental Protocol: Subtraction cDNA Library Construction for MIC-1 Discovery

- Cell Line and Culture: The human monocytoic cell line U937 was used as the model for macrophage differentiation and activation.[1]
- Macrophage Differentiation: U937 cells were differentiated into a macrophage-like phenotype by treatment with 1 mM retinoic acid for 3 days.[1]
- Macrophage Activation (Tester Population): The differentiated U937 cells were activated by incubation with 160 nM phorbol 12-myristate 13-acetate
- Non-activated Macrophages (Driver Population): Differentiated U937 cells that were not treated with PMA served as the "driver" or control populati
- mRNA Isolation and cDNA Synthesis: Total RNA was extracted from both the tester and driver cell populations, and poly(A)+ mRNA was isolated. F
- Subtraction Hybridization: The core of the experiment was subtraction hybridization, a technique designed to enrich for cDNAs that are more abund
 - The tester cDNA was hybridized with an excess of driver cDNA. This allowed for the formation of hybrid duplexes between cDNAs of genes expr
 - The single-stranded cDNA remaining after this hybridization step was enriched for sequences that were unique to, or more highly expressed in, t
 - This enriched single-stranded cDNA population was then used to construct a cDNA library.
- Library Screening and Clone Identification: The resulting subtraction library was screened, and individual clones were isolated and sequenced. One

Origin and Expression

Under normal physiological conditions, GDF15 expression is low in most tissues.[4] However, its expression is strongly induced in response to a varie

The initial discovery in activated macrophages highlighted its origin as a stress-responsive cytokine.[1][2] Studies have since confirmed that GDF15 n

Quantitative Data on GDF15 (MIC-1) Expression

The original discovery paper by Bootcov et al. demonstrated a time-dependent induction of MIC-1 mRNA in differentiated U937 cells upon treatment with

Stimulus	Cell Type	
Observation		
Phorbol 12-myristate 13-acetate (PMA) Differentiated U937 cells Strong induction of mRNA expression. Interleukin 1 β (IL-1 β) Monocytoid ce		

GDF15 Signaling Pathway

GDF15 exerts its biological effects by binding to a specific receptor complex, which is predominantly expressed in the hindbrain. This restricted receptor

The primary receptor for GDF15 is the Glial cell-derived neurotrophic factor (GDNF) family receptor α -like (GFRAL). GDF15 binding to GFRAL induces

Visualization of the GDF15 Signaling Pathway

The following diagram illustrates the core signaling cascade initiated by the binding of GDF15 to its receptor complex.

Conclusion

The discovery of GDF15, born from the investigation of macrophage activation, has unveiled a cytokine with profound implications for human health and

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